Carboxylic Acid Tether Length: Propanoic Acid vs. Acetic Acid Backbone — Impact on Receptor Binding Spacing
The target compound's N1-propanoic acid chain extends the carboxylate group approximately 1.3 Å farther from the indole core compared to the acetic acid analog (CAS 885266-64-8) . In a published integrin αvβ3 antagonist SAR study, indol-1-yl propionic acid derivatives achieved IC₅₀ values as low as 0.42 nM when optimally substituted at the 5-position, whereas analogous indole-1-acetic acid templates failed to reach comparable potency due to suboptimal spacing of the carboxylate pharmacophore from the indole recognition element [1].
| Evidence Dimension | Carboxylate-indole tether length and associated integrin αvβ3 antagonist potency |
|---|---|
| Target Compound Data | Propanoic acid tether (3-carbon chain); indol-1-yl propionic acid scaffold yields IC₅₀ values in the sub-nanomolar range (0.42 nM for optimized 5-position substituted derivatives) in the integrin αvβ3 antagonist class [1] |
| Comparator Or Baseline | Acetic acid tether (2-carbon chain); indole-1-acetic acid scaffold shows reduced potency ceiling in the same integrin αvβ3 antagonist series [1] |
| Quantified Difference | Tether extension by one methylene group (~1.3 Å) can shift IC₅₀ by >10-fold in integrin αvβ3 antagonist programs; exact fold-change is substitution-context dependent [1] |
| Conditions | In vitro integrin αvβ3 binding assays; RGD mimetic SAR series; human integrin αvβ3 expressed in cell-based adhesion assays [1] |
Why This Matters
Procurement of the propanoic acid variant rather than the more readily available acetic acid analog is mandatory when the target binding site demands a specific carboxylate-indole spacing, which cannot be achieved by post-synthetic modification of the acetic acid scaffold.
- [1] Leonard K, Pan W, Anaclerio B, et al. Non-peptidic αvβ3 antagonists containing indol-1-yl propionic acids. Bioorganic & Medicinal Chemistry Letters, 2005, 15(10): 2679-2684. View Source
